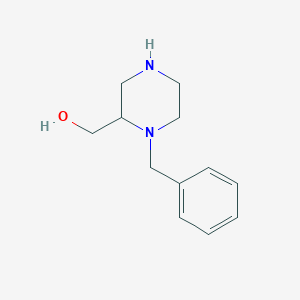

(1-Benzylpiperazin-2-yl)methanol

Description

Properties

IUPAC Name |

(1-benzylpiperazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIULIYROIRMPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599661 | |

| Record name | (1-Benzylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476493-27-3 | |

| Record name | (1-Benzylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-Benzylpiperazin-2-yl)methanol chemical structure and properties

An In-depth Technical Guide to (1-Benzylpiperazin-2-yl)methanol: Structure, Synthesis, and Applications

Introduction

(1-Benzylpiperazin-2-yl)methanol is a chiral heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. As a derivative of piperazine, a core structure found in numerous FDA-approved drugs, it offers a unique combination of a rigid scaffold, multiple points for chemical modification, and stereochemical complexity. The presence of a benzyl group at the N1 position and a hydroxymethyl substituent at the C2 chiral center makes this molecule a valuable intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, synthetic routes, potential biological significance, and analytical characterization.

Chemical Structure and Physicochemical Properties

The structural foundation of (1-Benzylpiperazin-2-yl)methanol consists of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. A benzyl group (a phenylmethyl group) is attached to one nitrogen atom, and a hydroxymethyl group is attached to a carbon atom adjacent to it.

Core Compound Identification

A summary of the key identification and physicochemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | (1-Benzylpiperazin-2-yl)methanol | [1] |

| CAS Number | 476493-27-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₈N₂O | [1][3][4] |

| Molecular Weight | 206.28 g/mol | [1][4] |

| SMILES | O=CC1CNCCN1CC2=CC=CC=C2 | [1][2] |

| Storage | Sealed in dry, dark place at 2-8°C | [1] |

Stereochemistry

The carbon atom at the 2-position of the piperazine ring is a chiral center, meaning (1-Benzylpiperazin-2-yl)methanol can exist as two enantiomers: (R)-(1-Benzylpiperazin-2-yl)methanol and (S)-(1-Benzylpiperazin-2-yl)methanol. This stereochemistry is critical in drug development, as different enantiomers often exhibit distinct pharmacological activities and metabolic profiles. For instance, the (R)-enantiomer is available commercially as a dihydrochloride salt, indicating its specific use in research contexts.[6]

Solubility Profile

While extensive experimental data is not publicly available for the free base, an inferred solubility profile can be established based on its molecular structure and comparison with analogous compounds like benzylpiperazine and various amino alcohols.[7][8] The molecule possesses both polar (hydroxyl and amine groups) and non-polar (benzyl group) moieties.

| Solvent Class | Solvent Example | Inferred Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl and piperazine nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with protic solvents.[6][8] |

| Polar Aprotic | DMSO, DMF | Moderate to High | The polarity of the molecule allows for dipole-dipole interactions with these solvents. |

| Non-Polar | Toluene, Hexane | Low | The large, non-polar benzyl group provides some lipophilicity, but the polar functional groups limit solubility in highly non-polar solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can engage in weak hydrogen bonding and effectively solvate molecules with a balance of polar and non-polar character. |

Synthesis and Manufacturing Strategies

The synthesis of (1-Benzylpiperazin-2-yl)methanol can be approached through several established organic chemistry transformations. The choice of strategy often depends on the desired stereochemistry, scale, and availability of starting materials. A common and effective method involves the reductive amination of piperazine-2-methanol with benzaldehyde.

Synthetic Workflow: Reductive Amination

This approach offers high chemoselectivity for mono-benzylation and typically proceeds under mild conditions, minimizing the risk of racemization.

Caption: Synthetic workflow for (1-Benzylpiperazin-2-yl)methanol via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize racemic (1-Benzylpiperazin-2-yl)methanol.

Materials:

-

Piperazine-2-methanol

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve piperazine-2-methanol (1.0 eq) in anhydrous DCM.

-

Aldehyde Addition: Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine/aminal.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions. The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-12 hours).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure (1-Benzylpiperazin-2-yl)methanol.

Biological and Pharmacological Context

While specific biological data for (1-Benzylpiperazin-2-yl)methanol is limited, its structural similarity to known bioactive molecules allows for informed hypotheses regarding its potential applications. Piperazine derivatives are widely recognized for their diverse pharmacological activities, particularly as agents targeting the central nervous system (CNS).[6]

Potential as a CNS Scaffold

-

Serotonergic Activity: The parent compound, 1-Benzylpiperazine (BZP), is a known serotonergic agonist and psychotropic drug.[9][10] The introduction of the hydroxymethyl group in (1-Benzylpiperazin-2-yl)methanol could modulate this activity, potentially altering receptor affinity, selectivity, or metabolic stability.

-

Sigma Receptor Ligands: Chiral piperazine scaffolds, such as the related (1,4-dimethylpiperazin-2-yl)methanol, are valuable for developing ligands for sigma receptors.[11] The sigma-1 receptor, an intracellular chaperone protein, is a therapeutic target for various neurological disorders, including neurodegenerative diseases and pain.[11]

-

Monoacylglycerol Lipase (MAGL) Inhibition: Recently, benzylpiperazine derivatives have been explored as reversible inhibitors of MAGL, an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol.[12] MAGL inhibitors are promising therapeutic agents for their anti-inflammatory and anti-nociceptive properties.[12]

Illustrative Signaling Pathway: Sigma-1 Receptor Action

The chiral nature of (1-Benzylpiperazin-2-yl)methanol makes it a prime candidate for interacting with specific protein targets like the sigma-1 receptor (σ₁R).

Caption: Potential modulation of the Sigma-1 Receptor chaperone pathway by a derivative ligand.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods is standard practice.

Spectroscopic Profile (Predicted)

Based on its structure, the following spectroscopic data can be predicted.

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (δ ~7.2-7.4 ppm), a singlet for the benzylic CH₂ (δ ~3.5 ppm), multiplets for the piperazine ring protons (δ ~2.0-3.0 ppm), and signals for the CH₂OH group.[13][14] |

| ¹³C NMR | Aromatic carbons (δ ~127-138 ppm), benzylic carbon (δ ~63 ppm), piperazine ring carbons (δ ~45-60 ppm), and the hydroxymethyl carbon (δ ~65 ppm).[14][15] |

| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z 206. A prominent fragment ion at m/z 91 corresponding to the benzyl/tropylium cation is highly characteristic. |

| FTIR | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2800-3000 cm⁻¹), and aromatic C=C bends (~1450-1600 cm⁻¹). |

Chromatographic Purity Assessment

Protocol: HPLC Analysis

-

Objective: To determine the purity of the synthesized (1-Benzylpiperazin-2-yl)methanol.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. For example, a gradient from 10% ACN to 90% ACN over 15 minutes. Causality Note: The acidic modifier improves peak shape for basic compounds like piperazines.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion

(1-Benzylpiperazin-2-yl)methanol is a strategically important chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through reliable and scalable chemical methods, and its structure offers a foundation for developing novel therapeutics, particularly for CNS disorders. The inherent chirality and multiple functional groups provide a rich platform for generating diverse chemical libraries for screening. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in the pursuit of new and effective medicines.

References

-

BLD Pharm. (1-Benzylpiperazin-2-yl)methanol | 476493-27-3.

-

Ivy Fine Chemicals. (1-Benzylpiperazin-2-yl)methanol [CAS: 476493-27-3].

-

3ASenrise. (1-benzylpiperazin-2-yl)methanol|CAS 476493-27-3.

-

ChemicalBook. (1-Benzylpiperazin-2-yl)Methanol synthesis.

-

ChemicalBook. (1-Benzylpiperazin-2-yl)Methanol | 476493-27-3.

-

EVOGENIX. Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7.

-

BLD Pharm. (R)-1-((R)-1-Benzylpiperazin-2-yl)ethanol | 249611-13-0.

-

The Royal Society of Chemistry. Contents.

-

SWGDRUG.org. BENZYLPIPERAZINE.

-

PubChem. (1-Benzylpiperidin-2-yl)methanol.

-

ChemScene. [2-(4-Benzylpiperazin-1-yl)phenyl]methanol | 261178-24-9.

-

BenchChem. An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.

-

BenchChem. Application Notes and Protocols: (1,4-Dimethylpiperazin-2-yl)methanol in the Synthesis of Bioactive Molecules.

-

National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

-

PubChem. 1-Benzylpiperazine.

-

MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches.

-

BenchChem. An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.

-

Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

-

Organic Syntheses. 1-benzylpiperazine.

-

Texas Tech University. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*.

-

ChemicalBook. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum.

-

Aladdin. (1-Benzylpiperazin-2-yl)methanol hydrochloride - CAS:1588441-10-4.

-

Usiena AIR. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible.

-

PubChem. Benzyl Alcohol.

-

Wikipedia. Benzyl alcohol.

-

BLD Pharm. (4-(4-Benzylpiperazin-1-yl)phenyl)methanol | 325796-34-7.

-

National Institute of Standards and Technology. 1-Benzylpiperazine.

-

Manchester Organics. (4-Benzyl-piperazin-2-yl)-methanol | 85817-34-1.

-

BenchChem. An In-depth Technical Guide on the Theoretical Properties of (1,4-Dimethylpiperazin-2-yl)methanol.

Sources

- 1. 476493-27-3|(1-Benzylpiperazin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 2. ivychem.com [ivychem.com]

- 3. (1-benzylpiperazin-2-yl)methanol|CAS 476493-27-3|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 4. (1-Benzylpiperazin-2-yl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 5. (1-Benzylpiperazin-2-yl)Methanol | 476493-27-3 [amp.chemicalbook.com]

- 6. Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7 [evitachem.com]

- 7. swgdrug.org [swgdrug.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. rsc.org [rsc.org]

- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

The Strategic Role of (1-Benzylpiperazin-2-yl)methanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Scaffold

(1-Benzylpiperazin-2-yl)methanol, identified by its CAS number 476493-27-3, is a chiral heterocyclic compound that has emerged as a valuable building block in the landscape of modern drug discovery. Its structure, which integrates a benzyl-protected piperazine ring with a primary alcohol, offers a unique combination of steric and electronic features. This strategic arrangement of functional groups provides multiple points for diversification, making it an attractive starting material for the synthesis of complex molecular architectures with significant therapeutic potential. The inherent chirality at the C-2 position of the piperazine ring is of particular importance, as it allows for the development of stereospecific ligands, a critical factor in optimizing target engagement and minimizing off-target effects in drug design.

This technical guide provides an in-depth exploration of (1-Benzylpiperazin-2-yl)methanol, from its synthesis and physicochemical properties to its applications as a key intermediate in the development of novel therapeutic agents.

Physicochemical and Spectral Profile

While comprehensive experimental data for (1-Benzylpiperazin-2-yl)methanol is not extensively documented in publicly available literature, its physicochemical properties can be inferred from its structure and data from analogous compounds.

| Property | Value | Source/Method |

| CAS Number | 476493-27-3 | - |

| Molecular Formula | C₁₂H₁₈N₂O | - |

| Molecular Weight | 206.28 g/mol | - |

| Appearance | White solid[1] | Inferred from synthesis protocol |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane. | Inferred from structural features and common solvents used in its synthesis[1] |

Spectroscopic Data

The structural elucidation of (1-Benzylpiperazin-2-yl)methanol relies on a combination of spectroscopic techniques.

¹H NMR (300MHz, CDCl₃) δ: [1]

-

7.25-7.32 (m, 5H, Ar-H)

-

4.07 (d, 1H)

-

4.02 (dd, 1H)

-

3.49-3.65 (d, 2H)

-

3.34 (d, 1H)

-

3.01 (m, 2H)

-

2.87 (m, 2H)

-

2.49 (m, 1H)

-

2.28 (m, 1H)

Predicted ¹³C NMR, IR, and Mass Spectrometry Data:

-

¹³C NMR: Expected signals would include aromatic carbons (127-138 ppm), the benzylic carbon (~63 ppm), carbons of the piperazine ring (45-60 ppm), and the hydroxymethyl carbon (~65 ppm).

-

IR Spectroscopy: Characteristic peaks would be expected for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~2800-3100 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be expected at m/z 206. A prominent fragment would likely be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.

Synthesis of (1-Benzylpiperazin-2-yl)methanol

The synthesis of (1-Benzylpiperazin-2-yl)methanol is typically achieved through the reduction of a corresponding carboxylic acid ester precursor. A well-documented method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Synthetic Workflow

Caption: A generalized workflow for the synthesis of (1-Benzylpiperazin-2-yl)methanol.

Detailed Experimental Protocol

The following protocol is adapted from patent literature and provides a robust method for the laboratory-scale synthesis of (1-Benzylpiperazin-2-yl)methanol.[1]

Materials:

-

Ethyl 1-benzylpiperazine-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄) (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Water (deionized)

-

1N Sodium hydroxide (NaOH) solution

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 1-benzylpiperazine-2-carboxylate (1 equivalent) in anhydrous THF.

-

Reduction: Cool the solution to 0°C using an ice bath. Slowly add a 1.0 M solution of LiAlH₄ in THF (2 equivalents) to the stirred solution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C. Cautiously and sequentially add water, 1N NaOH solution, and then more water to quench the excess LiAlH₄. This will result in the formation of a white precipitate.

-

Workup: Add a small amount of anhydrous potassium carbonate to the slurry and stir at room temperature for 20 minutes to ensure complete precipitation of aluminum salts.

-

Purification: Filter the mixture through a pad of celite or a cotton filter to remove the inorganic solids. Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a dichloromethane/methanol (e.g., 10:1) eluent system to afford (1-Benzylpiperazin-2-yl)methanol as a white solid.[1]

Causality Behind Experimental Choices:

-

The use of an inert nitrogen atmosphere is crucial as LiAlH₄ is highly reactive with atmospheric moisture.

-

The slow addition of LiAlH₄ at 0°C helps to control the exothermic reaction.

-

The specific sequence of adding water and NaOH solution during the workup is a standard Fieser workup, which is designed to produce a granular precipitate that is easy to filter.

-

Silica gel chromatography is a standard and effective method for purifying polar organic compounds like the target alcohol from less polar impurities.

Applications in Drug Discovery: A Gateway to Sigma Receptor Ligands

The primary application of (1-Benzylpiperazin-2-yl)methanol in medicinal chemistry is as a chiral precursor for the synthesis of ligands targeting sigma receptors. Sigma receptors, which are classified into σ₁ and σ₂ subtypes, are transmembrane proteins that have been implicated in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain.

The synthesis of chiral, non-racemic (piperazin-2-yl)methanol derivatives is often initiated from the proteinogenic amino acid (S)-serine. This approach allows for the introduction of various substituents at the N-4 position of the piperazine ring, leading to a library of compounds that can be screened for their affinity and selectivity for sigma receptors.

Structure-Activity Relationship (SAR) Insights

Studies on N-substituted (piperazin-2-yl)methanol derivatives have revealed key structure-activity relationships for sigma receptor binding:

-

The presence of an additional phenyl residue in the N-4 substituent has been shown to be favorable for high σ₁-receptor affinity.

-

For instance, a p-methoxybenzyl substituted derivative of (S)-(piperazin-2-yl)methanol demonstrated high σ₁-receptor affinity (Ki = 12.4 nM) and selectivity over σ₂, NMDA, and opioid receptors.

Mechanism of Action: Modulation of Sigma Receptors

While (1-Benzylpiperazin-2-yl)methanol itself is not the active pharmacological agent, its derivatives function by binding to and modulating the activity of sigma receptors. The σ₁ receptor, in particular, acts as an intracellular chaperone protein at the endoplasmic reticulum-mitochondrion interface. Ligands that bind to the σ₁ receptor can influence a range of cellular processes, including calcium signaling, ion channel function, and neuronal survival.

Caption: A simplified diagram of the role of a sigma-1 receptor ligand.

Analytical Methodologies

The characterization and quality control of (1-Benzylpiperazin-2-yl)methanol and its derivatives necessitate the use of various analytical techniques.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the synthesis and for preliminary purity assessment. A common mobile phase is a mixture of dichloromethane and methanol.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and enantiomeric purity determination, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases are often effective for the separation of piperazine enantiomers.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and to gain information about the fragmentation pattern of the molecule.

Conclusion

(1-Benzylpiperazin-2-yl)methanol is a strategically important chiral building block in medicinal chemistry. Its synthetic accessibility and the versatility of its structure make it a valuable starting point for the development of novel drug candidates, particularly those targeting sigma receptors for the treatment of CNS disorders. The methodologies and insights presented in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this promising chemical entity.

References

-

Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]

-

Buy (R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride (EVT-3529503) | 2306249-22-7. (n.d.). Autech Scientific. Retrieved January 6, 2026, from [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). European Journal of Medicinal Chemistry, 263, 115916. [Link]

-

Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N′-benzylpiperazines: Potent ligands for σ1 and σ2 receptors. (2008). Bioorganic & Medicinal Chemistry, 16(2), 755-761. [Link]

-

Chemical structure of N-benzylpiperazine (BZP). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

- EP2390250A2 - Novel piperazine derivatives as magl inhibitors. (n.d.). Google Patents.

-

1-Benzylpiperazine. (n.d.). NIST WebBook, SRD 69. Retrieved January 6, 2026, from [Link]

-

(4-benzylpiperazin-2-yl)methanol (C12H18N2O). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

Sources

(S)-(1-Benzylpiperazin-2-yl)methanol: A Versatile Chiral Scaffold for Neuropharmacological Ligands

Executive Summary: (S)-(1-Benzylpiperazin-2-yl)methanol is a chiral heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. While the molecule itself does not possess significant intrinsic biological activity, its rigid piperazine core, stereocenter, and functional groups serve as a foundational building block for the synthesis of potent and selective ligands targeting key receptors in the central nervous system. This technical guide provides an in-depth analysis of the synthesis of this key intermediate and its application in the development of ligands for the sigma (σ) and serotonin 5-HT1A receptors, both of which are implicated in a range of neurological and psychiatric disorders. We will explore the structure-activity relationships (SAR) of its derivatives, present detailed experimental protocols for their biological evaluation, and visualize the relevant signaling pathways, offering a comprehensive resource for researchers in neuropharmacology and drug development.

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a recurring motif in a vast number of approved therapeutic agents, earning it the status of a "privileged scaffold." Its prevalence stems from a combination of favorable properties. The two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The ring's conformational flexibility allows it to adopt low-energy conformations that can fit into a variety of receptor binding pockets. Furthermore, the basic nature of the piperazine nitrogens often aids in aqueous solubility and the formation of stable salts. In the context of (S)-(1-Benzylpiperazin-2-yl)methanol, the introduction of a chiral center and a hydroxymethyl group provides additional vectors for structural diversification, enabling the development of stereospecific ligands with improved target engagement and reduced off-target effects.[1]

Synthesis of the Chiral Core: (S)-(1-Benzylpiperazin-2-yl)methanol

The enantiomerically pure synthesis of (S)-(1-Benzylpiperazin-2-yl)methanol is crucial for its use as a chiral building block. A common and effective strategy begins with the readily available and inexpensive chiral precursor, the amino acid (S)-serine. The following multi-step synthesis is adapted from established literature procedures.[2]

Experimental Protocol: Synthesis from (S)-Serine

-

Step 1: N-Benzylation of (S)-Serine Methyl Ester: (S)-serine is first esterified to its methyl ester. This is followed by N-benzylation using benzyl bromide in the presence of a base to protect the amino group.

-

Step 2: Amide Coupling: The resulting N-benzyl serine methyl ester is then coupled with chloroacetyl chloride to form the corresponding chloroacetamide.

-

Step 3: Intramolecular Cyclization to Piperazinone: The chloroacetamide is treated with a primary amine, which acts as a nucleophile to displace the chloride, leading to the formation of a bicyclic piperazinedione intermediate.[2]

-

Step 4: Reduction to (S)-(1-Benzylpiperazin-2-yl)methanol: The piperazinone is then fully reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) at reflux.[1][3] This step reduces the amide carbonyls to yield the desired (S)-(1-Benzylpiperazin-2-yl)methanol.

Caption: Synthetic workflow for (S)-(1-Benzylpiperazin-2-yl)methanol.

Derivatives Targeting Sigma (σ) Receptors

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] It is involved in the modulation of various signaling pathways and is a promising therapeutic target for neurodegenerative diseases, pain, and addiction.[1] Derivatives of (piperazin-2-yl)methanol have demonstrated significant affinity for sigma receptors.[1][2]

Structure-Activity Relationship (SAR) for Sigma Receptor Ligands

SAR studies on derivatives of (S)-(piperazin-2-yl)methanol have revealed key structural features that govern affinity and selectivity for sigma receptors. A crucial finding is that the presence of an additional phenyl residue in the N-4 substituent of the piperazine ring is highly favorable for strong sigma-1 receptor affinity.[2] For instance, the p-methoxybenzyl substituted derivative has shown high sigma-1 affinity (Ki = 12.4 nM) and selectivity over sigma-2 and other receptors.[2]

| Compound | N-4 Substituent | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Reference |

| 1 | Benzyl | 12.4 | >1000 | [2] |

| 2 | 4-Methoxybenzyl | 12.4 | >1000 | [2] |

| 3 | Cyclohexylmethyl | >1000 | >1000 | [2] |

| 4 | 3-Phenylpropyl | 7.0 | - | [4] |

Table 1: Binding affinities of N-4 substituted (S)-(piperazin-2-yl)methanol derivatives for sigma receptors.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of test compounds for sigma-1 and sigma-2 receptors.

-

Membrane Preparation: Guinea pig brain (for σ₁) and rat liver (for σ₂) are homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet is washed and resuspended in buffer to a final protein concentration of 1-2 mg/mL.

-

Binding Assay: In a final volume of 200 µL, the membrane preparation is incubated with a specific radioligand (e.g., -pentazocine for σ₁ or [³H]DTG for σ₂) and various concentrations of the test compound.

-

Incubation: The mixture is incubated at 37°C for 120 minutes.

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

Derivatives Targeting the Serotonin 5-HT1A Receptor

The 5-HT1A receptor is a subtype of serotonin receptor that is a key target for anxiolytic and antidepressant drugs.[5] Ligands for this receptor can modulate serotonergic neurotransmission, which is dysregulated in various mood and anxiety disorders. The piperazine scaffold is a common feature in many 5-HT1A receptor ligands.[6]

SAR for 5-HT1A Receptor Ligands

The general structure of many 5-HT1A receptor ligands consists of a 1-arylpiperazine moiety linked via an alkyl chain to a terminal fragment.[5] Modifications to the aryl group, the alkyl chain length, and the terminal fragment all significantly impact affinity and functional activity (agonist vs. antagonist). For example, a 1-benzylpiperazine analog connected to a tetralin moiety has been shown to preserve a dual high affinity for both 5-HT1A and sigma receptors (Ki = 3.6 nM for 5-HT1A).[4]

| Compound | Description | 5-HT1A Receptor Ki (nM) | Reference |

| 5 | 1-Benzylpiperazine-tetralin analog | 3.6 | [4] |

| 6 | N-(1,2,3,4-tetrahydronaphthyl)-N'-(benzamidoethyl)piperazine | Nanomolar range | [6] |

| 7 | N-n-hexyl-substituted phenylpiperazine | 0.50 | [7] |

Table 2: Binding affinities of representative piperazine derivatives for the 5-HT1A receptor.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay

-

Membrane Preparation: Rat frontal cortex or hippocampus is homogenized in ice-cold buffer and subjected to centrifugation to isolate the cell membranes. The final pellet is resuspended in assay buffer.

-

Binding Assay: The membrane preparation is incubated with a specific 5-HT1A radioligand (e.g., [³H]-8-OH-DPAT) and a range of concentrations of the test compound.

-

Incubation: The assay tubes are incubated, typically at 25°C for 60 minutes.

-

Filtration and Data Analysis: The procedure follows the same principles as the sigma receptor assay, involving rapid filtration, washing, and scintillation counting to determine the amount of bound radioligand and subsequent calculation of Ki values.

Caption: Simplified 5-HT1A receptor signaling cascade.

Other Potential Biological Activities

While the primary focus has been on neuropharmacological targets, the versatile nature of the benzylpiperazine scaffold has led to its investigation in other therapeutic areas. For instance, certain 4-benzyl-piperazinyl-s-triazine derivatives have been synthesized and evaluated for their antibacterial activity, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria.[8] Additionally, derivatives of 1-benzylpiperidine, a closely related scaffold, have been explored as potent acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease.[9]

Conclusion and Future Perspectives

(S)-(1-Benzylpiperazin-2-yl)methanol has proven to be a highly valuable and versatile chiral building block in modern medicinal chemistry. Its synthetic accessibility from (S)-serine allows for the creation of a diverse library of derivatives. Research to date has demonstrated that this scaffold is particularly effective for developing potent and selective ligands for sigma and 5-HT1A receptors, which are critical targets for a variety of CNS disorders. The structure-activity relationships established provide a solid foundation for the rational design of new chemical entities with improved pharmacological profiles. Future research will likely focus on optimizing the pharmacokinetic properties of these ligands to enhance their drug-like characteristics and on exploring their potential in in vivo models of disease. The continued exploration of this privileged scaffold holds significant promise for the discovery of novel therapeutics for challenging neurological and psychiatric conditions.

References

- Penjisevic, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of King Saud University - Science, 35(3), 102549.

- Gozal, A., et al. (1998). New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 41(16), 2963-2971.

- Berardi, F., et al. (1996). New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives. Journal of Medicinal Chemistry, 39(1), 176-182.

- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.

-

PubChem. (n.d.). (1-Benzylpiperidin-2-yl)methanol. Retrieved from [Link]

- Patel, R., et al. (2015). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(8), 3466-3474.

- van de Water, A. W., et al. (1992). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. Journal of Medicinal Chemistry, 35(10), 1849-1856.

- Colabufo, N. A., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(10), 1845-1857.

-

PubChem. (n.d.). [(2S)-4-benzylpiperidin-2-yl]methanol. Retrieved from [Link]

- Oncü, S., et al. (2006). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Archiv der Pharmazie, 339(10), 552-557.

- Penjisevic, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.

- Gaber, Y., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Molecules, 28(5), 2359.

- Kos, J., et al. (2019). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 24(19), 3563.

- Grimaldi, M., et al. (2023).

- Sugimoto, H., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 36(17), 2452-2461.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1-Benzylpiperazin-2-yl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 4. New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secure Verification [cherry.chem.bg.ac.rs]

- 6. New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (1-Benzylpiperazin-2-yl)methanol

An In-depth Technical Guide to the Spectroscopic Characterization of (1-Benzylpiperazin-2-yl)methanol

Abstract

(1-Benzylpiperazin-2-yl)methanol is a substituted piperazine derivative with potential applications as a building block in medicinal chemistry and drug development. Its molecular architecture, which combines a benzyl group, a piperazine core, and a primary alcohol, offers multiple points for synthetic modification. Accurate and comprehensive characterization of such molecules is a cornerstone of chemical research and development, ensuring structural integrity, purity, and batch-to-batch consistency. This technical guide provides a detailed framework for the spectroscopic analysis of (1-Benzylpiperazin-2-yl)methanol. As a Senior Application Scientist, this document moves beyond mere data presentation to elucidate the causality behind experimental choices and interpretative reasoning. It outlines field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting both experimentally obtained and predicted data to offer a complete analytical portrait of the molecule.

The Imperative of Spectroscopic Characterization

In the landscape of modern chemical synthesis and pharmaceutical development, the unambiguous confirmation of a molecule's structure is not merely a procedural step but a fundamental requirement for scientific validity and regulatory compliance. Spectroscopic techniques provide a non-destructive window into the molecular world, revealing the precise arrangement of atoms and functional groups. For a molecule like (1-Benzylpiperazin-2-yl)methanol, which serves as an intermediate, confirming its identity is critical to ensure the success and predictability of subsequent synthetic transformations. This guide is designed to equip researchers and drug development professionals with the theoretical grounding and practical methodologies required to confidently characterize this compound.

Molecular Structure and Key Spectroscopic Features

The structure of (1-Benzylpiperazin-2-yl)methanol contains several distinct chemical environments that give rise to a unique spectroscopic fingerprint. Understanding these features is the first step in interpreting the analytical data.

IUPAC Name: (1-Benzylpiperazin-2-yl)methanol Molecular Formula: C₁₂H₁₈N₂O Molecular Weight: 206.28 g/mol

The key structural components are:

-

Aromatic Benzyl Group: This will produce characteristic signals in the aromatic region of the NMR spectrum and sharp absorption bands in the IR spectrum.

-

Piperazine Ring: A saturated heterocycle whose protons exist in a complex, diastereotopic environment, leading to intricate NMR signals.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol will show a distinct O-H stretch in the IR spectrum and characteristic signals in the NMR spectrum, including a hydroxyl proton that is often exchangeable.

Caption: Structure of (1-Benzylpiperazin-2-yl)methanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Causality Behind Experimental Choices

The choice of experiment and parameters is dictated by the need for unambiguous data. A standard ¹H NMR provides proton counts and connectivity through coupling, while a ¹³C NMR reveals the number and electronic environment of all unique carbon atoms. For this molecule, a 300 or 400 MHz spectrometer is sufficient for resolving most signals. Chloroform-d (CDCl₃) is selected as the solvent due to its excellent solvating capability for piperazine derivatives and its distinct residual peak at 7.26 ppm, which serves as a reliable internal reference.

Experimental Protocol: ¹H and ¹³C NMR

This protocol is a self-validating system designed for reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (1-Benzylpiperazin-2-yl)methanol.

-

Dissolve the sample in ~0.6 mL of Chloroform-d (CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex gently if necessary.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Spectrometer: Bruker Ascend 400 or equivalent.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (D1): 1 second

-

Number of Scans: 16 (increase if sample is dilute).

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans: 1024 or more for an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[1]

-

Data Analysis and Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals adjacent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.25-7.32 | Multiplet | 5H | Ar-H (C⁹-C¹³) | Typical chemical shift for protons on a monosubstituted benzene ring. |

| 4.07 | Doublet | 1H | Benzyl CH ₂ (one H of C⁷) | Diastereotopic protons of the benzyl group, coupled to each other. |

| 4.02 | Doublet-doublet | 1H | C²-H | Chiral center proton, coupled to the adjacent protons on the piperazine ring and the hydroxymethyl group. |

| 3.49-3.65 | Doublet | 2H | -CH ₂OH (C¹⁰) | Protons of the hydroxymethyl group, adjacent to the chiral center C². |

| 3.34 | Doublet | 1H | Benzyl CH ₂ (one H of C⁷) | The second diastereotopic proton of the benzyl group. |

| 3.01 | Multiplet | 2H | Piperazine Ring Protons | Complex multiplet arising from protons on the piperazine ring. |

| 2.87 | Multiplet | 2H | Piperazine Ring Protons | Complex multiplet from piperazine ring protons, likely C³ and C⁵ positions. |

| 2.49 | Multiplet | 1H | Piperazine Ring Protons | Part of the complex piperazine ring signals. |

| 2.28 | Multiplet | 1H | Piperazine Ring Protons | Part of the complex piperazine ring signals. |

Note: The data presented is based on experimentally obtained spectra reported in patent literature.[2] A broad singlet for the N-H and O-H protons may also be observed, which would disappear upon a D₂O shake experiment.

Data Analysis and Interpretation: Predicted ¹³C NMR Spectrum

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138 | Ar-C (ipso, C⁸) | Quaternary carbon of the benzene ring attached to the benzyl CH₂. |

| ~129 | Ar-C H | Aromatic carbons ortho and meta to the substituent. |

| ~128 | Ar-C H | Aromatic carbons para to the substituent. |

| ~127 | Ar-C H | Aromatic carbons. |

| ~65 | -C H₂OH (C¹⁰) | Carbon of the hydroxymethyl group, shifted downfield by the oxygen atom. |

| ~63 | Benzyl C H₂ (C⁷) | Benzyl carbon attached to the piperazine nitrogen. |

| ~60 | C ² | Chiral carbon of the piperazine ring, substituted with the hydroxymethyl group. |

| ~53 | Piperazine C (C³) | Piperazine ring carbon adjacent to the benzyl-substituted nitrogen. |

| ~50 | Piperazine C (C⁵) | Piperazine ring carbon. |

| ~46 | Piperazine C (C⁶) | Piperazine ring carbon adjacent to the secondary amine. |

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the (1-Benzylpiperazin-2-yl)methanol sample directly onto the crystal.

-

Data Acquisition:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Data Analysis and Interpretation

The IR spectrum is interpreted by identifying characteristic absorption bands corresponding to specific molecular vibrations. The expected absorptions are based on data for benzyl alcohol and 1-benzylpiperazine.[3][4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding. |

| 3350-3250 (sharp/med) | N-H stretch | Secondary Amine (-NH) | Indicates the presence of the piperazine N-H bond. |

| 3100-3000 | C-H stretch | Aromatic | Aromatic C-H bonds of the benzyl group. |

| 2950-2800 | C-H stretch | Aliphatic | C-H bonds of the piperazine ring and methylene groups. |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1120 | C-N stretch | Amine | Stretching vibration of the carbon-nitrogen bonds in the piperazine ring. |

| ~1050 | C-O stretch | Primary Alcohol | Confirms the primary alcohol functionality. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.

-

Instrument Parameters (ESI-TOF):

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Mass Range: m/z 50 - 500.

-

Analysis: Time-of-Flight (TOF) for high mass accuracy.

-

Data Analysis and Interpretation

-

Molecular Ion: The primary piece of information is the protonated molecular ion ([M+H]⁺). For C₁₂H₁₈N₂O, the expected monoisotopic mass is 206.1419 Da. HRMS should detect an ion at m/z 207.1492, confirming the molecular formula.

-

Fragmentation Pattern: The fragmentation pattern provides a roadmap of the molecule's structure. The most common fragmentation for N-benzyl compounds is the cleavage of the benzylic C-N bond.

Caption: Predicted major fragmentation pathway for (1-Benzylpiperazin-2-yl)methanol.

The most characteristic and abundant fragment ion is expected to be the tropylium cation at m/z 91 , which arises from the stable C₇H₇⁺ fragment of the benzyl group.[5] Another significant fragment would result from the loss of the benzyl radical, leaving the protonated (piperazin-2-yl)methanol fragment at m/z 117 .

Conclusion

The multi-technique spectroscopic approach detailed in this guide provides a robust and self-validating framework for the characterization of (1-Benzylpiperazin-2-yl)methanol. ¹H and ¹³C NMR spectroscopy establish the carbon-hydrogen framework and atom connectivity. Infrared spectroscopy rapidly confirms the presence of key functional groups such as the alcohol, secondary amine, and aromatic ring. Finally, high-resolution mass spectrometry verifies the elemental composition and provides structural clues through predictable fragmentation pathways. Together, these methods deliver an unambiguous and comprehensive analytical profile, a critical requirement for any professional in chemical research and drug development.

References

Sources

(1-Benzylpiperazin-2-yl)methanol molecular weight and formula

An In-depth Technical Guide to (1-Benzylpiperazin-2-yl)methanol for Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Benzylpiperazin-2-yl)methanol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which features a piperazine ring, a benzyl group, and a hydroxymethyl group, makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules. The inherent chirality of this compound is particularly crucial for the development of stereospecific ligands, which can lead to optimized target engagement and reduced off-target effects in drug candidates. The piperazine core is a well-known scaffold in numerous approved drugs, valued for its ability to interact with a variety of biological targets. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of (1-Benzylpiperazin-2-yl)methanol, with a focus on its role in the discovery of novel therapeutics.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of (1-Benzylpiperazin-2-yl)methanol is essential for its effective use in research and synthesis. The table below summarizes its key molecular and physical data.

| Property | Value | Source |

| Molecular Formula | C12H18N2O | [1] |

| Molecular Weight | 206.28 g/mol | [1] |

| CAS Number | 476493-27-3 | [1] |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [1] |

| SMILES Code | OCC1CNCCN1CC1=CC=CC=C1 | [1] |

Synthesis of (1-Benzylpiperazin-2-yl)methanol

The synthesis of chiral (piperazin-2-yl)methanol derivatives is a critical process for their application in medicinal chemistry. While a direct synthesis for the parent compound is not explicitly detailed in the provided results, a general pathway can be inferred from the synthesis of related structures, such as chiral (piperazin-2-yl)methanols starting from amino acids like (S)-serine. A key step often involves the reaction of a chloroacetamide with a primary amine to form a piperazinedione, which is then reduced.

A plausible synthetic approach could start from a protected piperazine-2-carboxylic acid derivative. The carboxylic acid can be reduced to the corresponding alcohol, followed by the introduction of the benzyl group at the N1 position. The synthesis requires careful control of stereochemistry to obtain the desired enantiomerically pure product.

Below is a generalized workflow for the synthesis of a chiral (piperazin-2-yl)methanol derivative, which illustrates the key transformations involved.

Caption: Generalized workflow for the synthesis of chiral (piperazin-2-yl)methanol derivatives.

Applications in Drug Discovery

The structural motifs present in (1-Benzylpiperazin-2-yl)methanol make it a highly attractive scaffold for the development of novel therapeutic agents. The piperazine ring is a common feature in drugs targeting the central nervous system, and the benzyl group can be involved in crucial cation-π interactions with target proteins.[2]

Sigma Receptor Ligands

One of the most promising applications of (piperazin-2-yl)methanol derivatives is in the development of ligands for sigma receptors, particularly the sigma-1 receptor subtype.[3][4] The sigma-1 receptor is an intracellular chaperone protein implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction.[3] Research has shown that an additional phenyl residue in the N-4 substituent of (piperazin-2-yl)methanols is favorable for high sigma-1 receptor affinity.[4] For instance, a p-methoxybenzyl substituted piperazine derivative demonstrated high affinity for the sigma-1 receptor (Ki = 12.4 nM) with good selectivity over other receptors.[4]

The diagram below illustrates the role of (1-Benzylpiperazin-2-yl)methanol as a core scaffold for generating a library of potential drug candidates for screening.

Caption: Workflow illustrating the use of the (1-Benzylpiperazin-2-yl)methanol scaffold in drug discovery.

Analytical Characterization

The identity, purity, and structural elucidation of (1-Benzylpiperazin-2-yl)methanol and its derivatives are crucial for ensuring the reliability of research outcomes. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile compounds like (1-Benzylpiperazin-2-yl)methanol. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often with additives like trifluoroacetic acid (TFA).[5]

Protocol for HPLC Analysis:

-

Objective: To determine the purity of the compound.

-

Instrumentation: HPLC system with a UV or mass spectrometry (MS) detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% TFA in water) and solvent B (e.g., 0.1% TFA in acetonitrile).

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or MS detection for higher specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile or semi-volatile compounds and provides excellent sensitivity and structural information. For polar compounds like (1-Benzylpiperazin-2-yl)methanol, derivatization may be necessary to increase volatility.

Protocol for GC-MS Analysis:

-

Objective: To confirm the identity and assess the purity of the compound.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or methanol.[5]

-

GC Conditions: Use a capillary column such as a 5% phenyl-methylpolysiloxane column with helium as the carrier gas.[5]

-

MS Analysis: Acquire mass spectra to identify the molecular ion and characteristic fragmentation patterns.

The following diagram outlines a general workflow for the analytical characterization of a chemical compound.

Caption: General workflow for the analytical characterization of chemical compounds.

Conclusion

(1-Benzylpiperazin-2-yl)methanol is a chiral building block with significant potential in the field of drug discovery. Its unique structural features provide a versatile platform for the synthesis of diverse chemical libraries. The demonstrated utility of its derivatives as high-affinity ligands for biological targets, such as the sigma-1 receptor, underscores its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is paramount for leveraging this compound to its full potential in the development of next-generation therapeutics.

References

-

(R)-(4-Benzylpiperazin-2-yl)methanol dihydrochloride. EVISA. Available from: [Link]

-

1-benzylpiperazine. Organic Syntheses. Available from: [Link]

-

(1-benzyl-4-methylpiperazin-2-yl)methanol. PubChemLite. Available from: [Link]

-

(R)-1-Benzyl-2-Methylpiperazine. Pipzine Chemicals. Available from: [Link]

-

1-Benzyl-2-methylpiperazine. PubChem - NIH. Available from: [Link]

- Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. Google Patents.

-

Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed. Available from: [Link]

-

1-Benzyl-2-phenylpiperazine. PubChem. Available from: [Link]

-

Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. PubChem. Available from: [Link]

-

The Role of Benzylpiperazine Derivatives in Modern Drug Discovery. Available from: [Link]

-

1-Benzylpiperazine. PubChem - NIH. Available from: [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. Available from: [Link]

-

1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. Wikipedia. Available from: [Link]

Sources

- 1. 476493-27-3|(1-Benzylpiperazin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Role of (1-Benzylpiperazin-2-yl)methanol as a chemical intermediate

An In-Depth Technical Guide to (1-Benzylpiperazin-2-yl)methanol: A Strategic Chiral Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the piperazine ring is a privileged scaffold. Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and oral bioavailability.[1] When chirality is introduced to this scaffold, as in the case of (1-Benzylpiperazin-2-yl)methanol , its value as a building block escalates significantly. This guide provides an in-depth exploration of (1-Benzylpiperazin-2-yl)methanol, not as an end-product, but as a critical and versatile intermediate for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural attributes, and strategic application, particularly in the synthesis of neurologically active compounds.

Molecular Profile of (1-Benzylpiperazin-2-yl)methanol

(1-Benzylpiperazin-2-yl)methanol (CAS No. 476493-27-3) is a chiral molecule whose utility is derived from a strategic combination of three key structural features: the piperazine core, a removable N1-benzyl protecting group, and a C2-hydroxymethyl functional handle.[2]

-

The Piperazine Core: This provides a rigid, yet conformationally flexible, nitrogenous backbone that is a common feature in numerous approved drugs. The two nitrogen atoms offer sites for substitution, influencing target binding and pharmacokinetic properties.[1]

-

The N1-Benzyl Group: The benzyl group serves as an excellent protecting group for the N1 nitrogen. It is relatively stable to a wide range of reaction conditions used for modifying the N4 position but can be cleanly and efficiently removed via catalytic hydrogenolysis.[3] This allows for sequential and controlled functionalization of the piperazine ring, which is essential for building unsymmetrically disubstituted piperazines.[3]

-

The C2-Hydroxymethyl Group: This primary alcohol provides a versatile functional handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, converted to an ether or ester, or used as a key hydrogen-bond donor for target engagement. Its position adjacent to the chiral center makes it a critical pharmacophoric element.[4]

Below is a diagram illustrating the key structural features of this intermediate.

Caption: Synthetic workflow for (S)-(1-Benzylpiperazin-2-yl)methanol from (S)-serine.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative, self-validating system. Each step includes in-process checks to ensure the reaction has proceeded as expected before moving to the next stage.

Materials: (S)-serine, Benzyl bromide (BnBr), Sodium carbonate (Na₂CO₃), Thionyl chloride (SOCl₂), Methanol (MeOH), Chloroacetyl chloride, Triethylamine (TEA), Ammonia (7N in MeOH), Lithium aluminum hydride (LAH), Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate (EtOAc), Diethyl ether (Et₂O).

Step 1: Synthesis of N-Benzyl-(S)-serine methyl ester

-

Suspend (S)-serine (1.0 eq) in water and cool to 0 °C.

-

Add Na₂CO₃ (2.5 eq) in portions, followed by the dropwise addition of Benzyl bromide (1.1 eq).

-

Allow the mixture to warm to room temperature and stir overnight. Acidify with HCl to precipitate the N-benzylated amino acid. Filter and dry.

-

Suspend the dried solid in anhydrous MeOH. Cool to 0 °C and add SOCl₂ (1.2 eq) dropwise.

-

Reflux the mixture for 4 hours.

-

Validation Check: Monitor reaction completion via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure. Neutralize with saturated NaHCO₃ solution and extract with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate to yield the product.

Step 2: Synthesis of N-Chloroacetyl-N-benzyl-(S)-serine methyl ester

-

Dissolve the product from Step 1 (1.0 eq) in DCM and cool to 0 °C.

-

Add TEA (1.5 eq), followed by the dropwise addition of Chloroacetyl chloride (1.1 eq).

-

Stir at 0 °C for 2 hours.

-

Validation Check: TLC analysis to confirm the formation of the higher Rf product.

-

Quench the reaction with water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the crude product, which can be used directly.

Step 3: Intramolecular Cyclization to Piperazinone

-

Dissolve the crude product from Step 2 in a 7N solution of ammonia in methanol.

-

Stir in a sealed vessel at room temperature for 48 hours. This step involves the displacement of the chloride by the benzylamino group's nitrogen, followed by cyclization with the ester mediated by ammonia. [5]3. Validation Check: LC-MS analysis can confirm the formation of the desired piperazinone mass.

-

Concentrate the mixture and purify by column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the cyclized product.

Step 4: Reduction to (S)-(1-Benzylpiperazin-2-yl)methanol

-

CAUTION: LAH is highly reactive. Perform this step under an inert atmosphere (Argon or Nitrogen).

-

Prepare a suspension of LAH (3.0 eq) in anhydrous THF and cool to 0 °C.

-

Add a solution of the piperazinone from Step 3 (1.0 eq) in anhydrous THF dropwise.

-

After addition, allow the reaction to warm to room temperature, then reflux for 6 hours. The LAH reduces both the amide and any remaining ester functionality.

-

Validation Check: TLC or LC-MS analysis to confirm the complete consumption of the starting material.

-

Cool the reaction to 0 °C and carefully quench by sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to yield the final product, (S)-(1-Benzylpiperazin-2-yl)methanol, which can be purified by chromatography if necessary.

Application Profile: An Intermediate for Sigma Receptor Ligands

The true value of (1-Benzylpiperazin-2-yl)methanol is realized in its role as an intermediate. Its structure is particularly well-suited for the synthesis of ligands targeting sigma receptors, which are implicated in various neurological disorders. [4]The N4-position of the piperazine ring is often functionalized with various aryl or alkyl groups to modulate receptor affinity and selectivity. [5] Expertise & Causality: The workflow below demonstrates a typical drug discovery campaign. The intermediate is first used to synthesize a small library of derivatives by modifying the N4 position. This allows for rapid exploration of the structure-activity relationship (SAR). The benzyl group is removed only at the final step, preventing unwanted side reactions at the N1 position during library synthesis.

Caption: General workflow for utilizing the intermediate in ligand synthesis.

Protocol Example: Synthesis of a Novel N4-Substituted Ligand

This protocol details the use of (S)-(1-Benzylpiperazin-2-yl)methanol in a two-step sequence to generate a final target compound for biological evaluation.

Target: (S)-(4-(4-Methoxybenzyl)piperazin-2-yl)methanol (A derivative with high sigma-1 receptor affinity)[5].

Step 1: N4-Alkylation via Reductive Amination

-

Dissolve (S)-(1-Benzylpiperazin-2-yl)methanol (1.0 eq) and p-anisaldehyde (4-methoxybenzaldehyde) (1.1 eq) in dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. The choice of this mild reducing agent is critical; it selectively reduces the iminium ion formed in situ without affecting the aldehyde or the hydroxymethyl group.

-

Stir the reaction at room temperature for 12 hours.

-

Validation Check: Monitor by LC-MS for the appearance of the desired product mass and disappearance of the starting material.

-

Quench with saturated NaHCO₃ solution and extract with DCM.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield (S)-(1-Benzyl-4-(4-methoxybenzyl)piperazin-2-yl)methanol.

Step 2: N1-Debenzylation

-

Dissolve the product from Step 1 in methanol.

-

Add Palladium on carbon (10 wt. % Pd/C, ~5 mol %).

-

Place the reaction vessel under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker).

-

Stir vigorously at room temperature until TLC or LC-MS indicates complete removal of the benzyl group.

-

Validation Check: The product will have a much lower Rf on TLC and a mass difference corresponding to the loss of the benzyl group (91 Da).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

-

Concentrate the filtrate to yield the final product, (S)-(4-(4-Methoxybenzyl)piperazin-2-yl)methanol.

Conclusion

(1-Benzylpiperazin-2-yl)methanol is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its pre-installed chirality, orthogonally protected nitrogen atoms, and versatile functional handle make it an ideal starting point for the efficient and controlled synthesis of complex molecular architectures. By leveraging this intermediate, research and development teams can accelerate the exploration of chemical space, particularly for challenging CNS targets, ultimately shortening the path from initial concept to the discovery of novel therapeutic agents.

References

- Di Stefano, M., Masoni, S., Bononi, G., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.

-

Di Stefano, M., Masoni, S., Bononi, G., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]

- SWGDRUG.org. (2005). BENZYLPIPERAZINE. SWGDRUG.org Monograph.

- BLD Pharm. (n.d.). (1-Benzylpiperazin-2-yl)methanol.

-

Kumar, V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.

-

Cymerman Craig, J., & Young, R. J. (n.d.). 1-Benzylpiperazine. Organic Syntheses. [Link]

-

Dolan, S. B., Shetty, R. A., Forster, M. J., & Gatch, M. B. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(7), 802-810. [Link]

-

Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal. [Link]

- Reddy, M. S., et al. (2003). Method for the preparation of piperazine and its derivatives.

-

ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from ResearchGate. [Link]

-

Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from ResearchGate. [Link]

-

Singh, L. S. K. J., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). [Link]

-

Hu, X., et al. (2016). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-b[2][6]enzoquinone hydrochloride. Research on Chemical Intermediates. [Link]

-

NIST. (n.d.). 1-Benzylpiperazine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 476493-27-3|(1-Benzylpiperazin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

The Pharmacology of (1-Benzylpiperazin-2-yl)methanol Analogues: A Technical Guide for Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The (1-Benzylpiperazin-2-yl)methanol scaffold represents a compelling starting point for the design of novel central nervous system (CNS) modulators. This chiral framework, combining the well-established pharmacophoric elements of a benzylpiperazine moiety with a hydroxymethyl group, offers a unique three-dimensional architecture for probing complex receptor topographies. The piperazine ring is a common feature in a multitude of CNS-active drugs, valued for its ability to engage with a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and sigma receptors.[1][2] The introduction of a stereocenter and a hydroxyl group at the 2-position of the piperazine ring provides opportunities for enhanced binding affinity, selectivity, and tailored pharmacokinetic profiles.

This in-depth technical guide provides a comprehensive overview of the pharmacology of (1-Benzylpiperazin-2-yl)methanol analogues, intended for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis, explore the nuanced structure-activity relationships (SAR), and detail the in vitro and in vivo pharmacological characterization of this promising class of compounds. This guide is designed to be a practical resource, offering not just a review of the current landscape but also detailed experimental protocols and conceptual frameworks to empower the rational design of next-generation therapeutics.

I. Stereoselective Synthesis: Building the Chiral Core

The therapeutic utility of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient stereoselective synthetic routes to access enantiomerically pure (1-Benzylpiperazin-2-yl)methanol is of paramount importance. A common and effective strategy commences with the readily available and inexpensive chiral building block, (S)-serine.[2] This approach ensures the generation of the desired stereoisomer from the outset, obviating the need for challenging chiral separations later in the synthetic sequence.

Synthetic Workflow: From Amino Acid to Chiral Scaffold

The synthesis of (S)-(1-Benzylpiperazin-2-yl)methanol can be conceptualized as a multi-step process involving the formation of a piperazinone intermediate followed by reduction. The rationale for this approach lies in the robust and well-documented transformations involved, allowing for a scalable and reproducible synthesis.

Caption: Stereoselective synthesis of (S)-(1-Benzylpiperazin-2-yl)methanol.

Experimental Protocol: Synthesis of (S)-(4-Benzylpiperazin-2-yl)methanol

This protocol is a representative procedure adapted from literature precedents for the synthesis of chiral (piperazin-2-yl)methanol derivatives.[1][2]

Step 1: Synthesis of the Chloroacetamide Intermediate from (S)-Serine

-

Protection: To a solution of (S)-serine methyl ester hydrochloride in dichloromethane (DCM), add triethylamine (TEA) at 0 °C. Slowly add a suitable N-protecting group reagent (e.g., benzyl chloroformate) and allow the reaction to warm to room temperature and stir overnight.

-